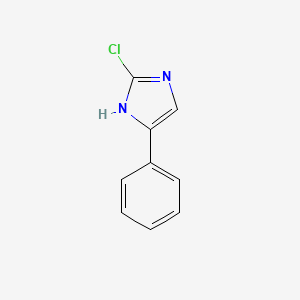

2-Chloro-5-phenyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUAGVOYWABQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648051 | |

| Record name | 2-Chloro-5-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227313-39-5 | |

| Record name | 2-Chloro-5-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-phenyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies

Electrophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is generally considered an electron-rich aromatic system, making it reactive towards electrophiles. However, the presence of the deactivating chloro group at C2 and the potential for protonation under acidic conditions can significantly influence the outcome of electrophilic substitution reactions.

While the initial synthesis of 2-chloroimidazoles often involves direct chlorination of an imidazole precursor or its N-oxide, further halogenation on the pre-formed 2-Chloro-5-phenyl-1H-imidazole is less common. researchgate.netbeilstein-journals.org The imidazole ring in this compound is generally deactivated towards further electrophilic attack due to the electron-withdrawing nature of the C2-chlorine. However, under forcing conditions, or by manipulating the reaction pathway, further halogenation could potentially occur. For instance, in related phenylimidazole systems, electrophilic substitution can sometimes occur on the imidazole ring itself. researchgate.net For 2-phenylimidazole (B1217362), nitration can lead to substitution at the 4-position of the imidazole ring after initial nitration of the phenyl group. researchgate.net This suggests that if a sufficiently powerful electrophilic halogenating agent were used, substitution at the C4 position of the imidazole ring in this compound might be possible, though likely requiring more forcing conditions than the initial chlorination.

Direct electrophilic nitration and sulfonation on the imidazole ring of this compound are challenging and not commonly reported. The standard conditions for these reactions (e.g., strong acids) would lead to the protonation of the imidazole ring, forming an imidazolium (B1220033) ion. This cation is highly deactivated towards further electrophilic attack.

Studies on analogous 1-phenylimidazole (B1212854) and 2-phenylimidazole show that nitration predominantly occurs on the carbocyclic (phenyl) ring rather than the heterocyclic imidazole ring. researchgate.netrsc.org For example, nitration of 2-phenylimidazole with a mixture of nitric and sulfuric acid first yields 2-(p-nitrophenyl)imidazole. researchgate.net Further nitration can then occur on the imidazole ring to give 4-nitro-2-(p-nitrophenyl)imidazole. researchgate.net This indicates a higher reactivity of the phenyl ring towards electrophiles compared to the deactivated imidazole ring.

Sulfonation of the imidazole ring itself typically requires specific strategies, such as using imidazole-1-sulfonate esters (imidazylates) as reagents, rather than direct sulfonation of the heterocycle. tandfonline.com More recent methods have employed reagents like 1,3-disulfonic acid imidazolium chloride for the sulfonation of other aromatic systems, highlighting the development of specialized sulfonating agents involving the imidazole scaffold. acs.org Direct sulfonation of this compound would likely face the same deactivation challenges as nitration.

Nucleophilic Reactivity of the Imidazole Moiety

The nucleophilic character of this compound is centered on two main sites: the N1/N3 nitrogen atoms and the C2 carbon atom bearing the chloro substituent.

The nitrogen atoms of the imidazole ring can act as nucleophiles. The N-H proton is acidic and can be removed by a base, generating an imidazolate anion. This anion is a potent nucleophile and readily undergoes reactions like N-alkylation or N-arylation. vulcanchem.comnih.gov For instance, N-alkylation of 4-phenyl-imidazoles is commonly achieved by deprotonation with a base like sodium hydride, followed by reaction with an alkyl halide. nih.gov This strategy is a cornerstone for creating a diverse library of N-substituted imidazole derivatives.

The chlorine atom at the C2 position is a site for nucleophilic aromatic substitution (SNAr). pharmaguideline.com This reaction is facilitated by the electron-withdrawing nature of the imidazole ring. However, for imidazoles with an unsubstituted N-H, the nucleophile can act as a base, deprotonating the ring and retarding the substitution reaction. longdom.org Therefore, N-protection is often a prerequisite for efficient nucleophilic substitution at the C2-position. For example, 2-Chloro-1-methylbenzimidazole readily reacts with nucleophiles like methoxide, whereas the N-unsubstituted 2-chlorobenzimidazole (B1347102) does not. longdom.org This suggests that N-alkylation of this compound would significantly enhance its reactivity towards nucleophilic displacement of the C2-chloride.

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| N-Alkylation | NaH, Alkyl Halide, THF | N-Alkyl-2-chloro-5-phenylimidazole | nih.gov |

| Nucleophilic Substitution (at C2) | Nucleophile (e.g., R-SH, R-OH, R-NH2), often requires N-protection | 2-Substituted-5-phenylimidazole | pharmaguideline.comlongdom.org |

Reactivity at the Phenyl Substituent and Side Chains

The phenyl group at the C5 position behaves like a typical benzene (B151609) ring, albeit one that is attached to a heterocyclic system. It is susceptible to electrophilic aromatic substitution. As mentioned previously, nitration of phenylimidazoles typically occurs on the phenyl ring. researchgate.net The imidazole ring, being a heterocyclic substituent, can influence the position of the incoming electrophile. Studies on 1-phenylimidazole show that the imidazole group acts as an ortho-, para-director in electrophilic substitution on the phenyl ring. rsc.org For 2-phenylimidazole, nitration leads to the para-substituted product. researchgate.net Therefore, it is expected that electrophilic substitution on this compound would preferentially occur at the para-position of the phenyl ring, and potentially the ortho-positions, depending on the reaction conditions.

| Reaction Type | Electrophile/Reagents | Expected Major Product Position | Reference |

| Nitration | HNO₃ / H₂SO₄ | para-position of the phenyl ring | researchgate.net |

| Halogenation | Br₂ / Cl₂ | ortho-, para-positions of the phenyl ring | byjus.com |

| Friedel-Crafts | R-COCl / AlCl₃ | ortho-, para-positions of the phenyl ring | ambeed.com |

Derivatization for Advanced Functionalization and Structure-Activity Relationship Probing

Derivatization is the chemical modification of a compound to produce a new compound with different properties, which is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR). journalajacr.comchromatographyonline.com this compound is a valuable scaffold for such derivatization due to its multiple reactive sites.

Key strategies for derivatization include:

N-Alkylation/Arylation: Introducing various substituents on the imidazole nitrogen can modulate the compound's lipophilicity, steric profile, and hydrogen-bonding capacity. This is typically achieved by deprotonation followed by reaction with an electrophile (e.g., alkyl or aryl halides). nih.gov

Substitution at C2: The C2-chloro group serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution. This allows for the exploration of how different groups at this position affect biological activity.

Substitution on the Phenyl Ring: Modifying the phenyl ring via electrophilic substitution or cross-coupling reactions allows for fine-tuning of electronic and steric properties.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed C-H arylation has been successfully applied to imidazoles, enabling the introduction of additional aryl groups at various positions on the imidazole or phenyl rings, further expanding the chemical space for SAR studies. nih.gov

The introduction of diverse functional groups is essential for probing SAR and optimizing the properties of a lead compound. For the this compound core, this can be achieved through several established reaction pathways.

Amino Groups: The C2-chloro atom can be displaced by amines to introduce amino functionalities. The nitro group, which can be introduced on the phenyl ring via nitration, can be subsequently reduced to an amino group, providing another site for modification. smolecule.com

Thiol and Ether Groups: The C2-chloro group can be substituted by thiols and alcohols (or their corresponding anions) to form thioethers and ethers, respectively. These modifications can alter the compound's binding interactions and physicochemical properties.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to replace the C2-chloro group with various alkyl, alkenyl, or aryl groups, significantly increasing molecular complexity. researchgate.net Similarly, C-H arylation can form new C-C bonds directly on the imidazole or phenyl rings. nih.gov

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling a thorough investigation of its structure-activity relationships for various biological targets.

N-Substitution Reactions on the Imidazole Nitrogen

The nitrogen atoms of the imidazole ring in this compound are key sites for derivatization. The N-H proton is acidic and can be removed by a base, allowing for subsequent alkylation or acylation reactions at the N-1 position.

A prominent example of N-substitution involves the reaction of a 2-substituted-1H-imidazole with an acyl chloride. In one synthetic pathway, various 2-(substituted phenyl)-1H-imidazoles were reacted with nicotinyl chloride. tandfonline.com This reaction, which forms an N-C bond between the imidazole nitrogen and the carbonyl group of the nicotinyl moiety, leads to the formation of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones. tandfonline.com

Another strategy for N-substitution is demonstrated in the synthesis of more complex acetamide (B32628) derivatives. For instance, a related intermediate, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde, undergoes N-alkylation by reacting with 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide in the presence of potassium carbonate and acetonitrile. banglajol.inforesearchgate.net This reaction attaches a complex acetamide side chain to the imidazole nitrogen, highlighting the utility of this position for building larger molecular architectures. banglajol.inforesearchgate.net

These N-substitution reactions are fundamental in expanding the chemical space of imidazole derivatives, often aiming to enhance solubility, introduce new pharmacophores, or modulate the interaction of the molecule with biological targets.

Table 2: Examples of N-Substitution Reactions on Imidazole Derivatives

| Imidazole Reactant | Reagent | Product Type | Reference |

| 2-(Substituted phenyl)-1H-imidazoles | Nicotinyl chloride | [2-(Substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones | tandfonline.com |

| 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde | 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide | 2-(2-butyl-5-chloro-4-formyl-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide | banglajol.inforesearchgate.net |

| 4-amino-5-chloro-1H-imidazole | Benzaldehyde (B42025) | 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde | smolecule.com |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the precise molecular structure of 2-Chloro-5-phenyl-1H-imidazole by mapping the environments of its proton and carbon atoms.

1H NMR for Proton Environments

The proton NMR spectrum of this compound reveals distinct signals corresponding to each proton in the molecule. The aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.21-7.58 ppm. ias.ac.in The imidazole (B134444) ring protons also produce characteristic signals. For instance, in a related 2-phenyl-1H-benzo[d]imidazole, the NH proton presents as a broad singlet at approximately δ 12.65 ppm, while the aromatic protons of the benzo group and the phenyl substituent appear as multiplets between δ 7.21 and 8.19 ppm. rsc.org

In a specific analysis of a derivative, 5-chloro-2-phenyl-1H-benzo[d]imidazole, the NH proton was observed as a singlet at δ 12.59 ppm in DMSO-d6. rsc.org The aromatic protons showed complex splitting patterns, indicating the influence of the chloro substituent on the electronic environment. rsc.org

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference Solvent |

|---|---|---|---|

| Aromatic (Phenyl & Imidazole) | 7.21-7.58 | Multiplet (m) | CDCl₃ |

| NH (Imidazole) | ~12.29-12.47 | Broad Singlet (brs) | CDCl₃ |

13C NMR for Carbon Framework Analysis

The 13C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbon atoms of the phenyl ring typically resonate in the region of δ 120-140 ppm. The imidazole ring carbons exhibit distinct chemical shifts, with the C2 carbon (bearing the chlorine atom) and the C5 carbon (attached to the phenyl group) being of particular diagnostic importance. For comparison, in 2-cyclohexyl-1H-benzo[d]imidazole, the carbon signals were observed at δ 157.4, 138.4, 137.1, 123.2, 122.9, 118.3, and 114.7 ppm in DMSO. rsc.org In another example, a substituted imidazole showed carbon signals at δ 163.6, 150.8, 141.4, 124.5, 124.0, 119.3, and 110.2 ppm in CDCl3. ias.ac.in

| Carbon Type | Chemical Shift (δ, ppm) | Reference Solvent |

|---|---|---|

| Aromatic (Phenyl & Imidazole) | 110-160 | CDCl₃ / DMSO-d₆ |

Advanced Two-Dimensional NMR Techniques for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. turkjps.orgnih.gov

COSY spectra establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the proton-proton networks within the phenyl and imidazole rings. turkjps.orgnih.gov

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the 13C NMR spectrum. turkjps.orgnih.gov

HMBC spectra reveal long-range correlations between protons and carbons (typically over two or three bonds). This technique is invaluable for establishing the connectivity between the phenyl and imidazole rings and for confirming the positions of substituents. turkjps.orgnih.gov For instance, an HMBC experiment could show a correlation between the protons on the phenyl ring and the C5 carbon of the imidazole ring, confirming their attachment.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing characteristic fingerprints that are useful for identification and structural confirmation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays a series of absorption bands corresponding to the stretching and bending vibrations of its functional groups.

N-H Stretching: A characteristic broad band for the N-H stretch of the imidazole ring is expected in the region of 3100-3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and imidazole rings typically appear between 3000 and 3100 cm⁻¹. scirp.org

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings are observed in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 740 cm⁻¹. semanticscholar.org

In a related benzimidazole (B57391) derivative, characteristic IR peaks were observed for C=C, aromatic C-H, and NH stretching vibrations. derpharmachemica.com Another study on a substituted benzimidazole reported IR bands at 1607 cm⁻¹ (C=N) and 740 cm⁻¹ (C-Cl). semanticscholar.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Imidazole) | 3100-3300 |

| Aromatic C-H Stretch | 3000-3100 |

| C=N and C=C Stretch | 1450-1600 |

| C-Cl Stretch | ~740 |

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, key Raman signals would include:

Ring Breathing Modes: The symmetric breathing vibrations of the phenyl and imidazole rings give rise to strong and sharp bands in the Raman spectrum. scirp.org

C-Cl Stretching: The C-Cl stretch may also be observed in the Raman spectrum.

In a study of 2-phenyl-2-imidazoline, C-H stretching vibrations were observed around 3065 cm⁻¹, and C-H in-plane bending vibrations were found in the 1000-1300 cm⁻¹ region. scirp.org The analysis of related compounds shows that intense Raman modes can be expected in the 200-700 cm⁻¹ range due to C-C and C-Cl vibrations, and in the 800-2000 cm⁻¹ range due to various ring vibrations. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.

Molecular Ion Peak: The chemical formula for this compound is C₉H₇ClN₂. Its calculated molecular weight is approximately 178.62 g/mol . In mass spectrometry, the presence of a chlorine atom is distinctly characterized by an isotopic pattern in the molecular ion region. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum is expected to show two molecular ion peaks: the M+ peak corresponding to the molecule with ³⁵Cl, and the M+2 peak for the molecule with ³⁷Cl. The relative intensity of these peaks is approximately 3:1, which is a signature for a compound containing a single chlorine atom. chemguide.co.uk

Fragmentation Pattern: While direct experimental mass spectra for this compound are not widely available, a probable fragmentation pattern can be predicted based on the fragmentation of similar imidazole and chlorophenyl derivatives. derpharmachemica.comresearchgate.netmdpi.com Upon electron impact ionization, the molecule would form a molecular ion [C₉H₇ClN₂]⁺˙. Key fragmentation pathways would likely involve the cleavage of the C-Cl bond, the phenyl group, and the imidazole ring itself.

A plausible fragmentation pathway could involve the loss of a chlorine radical (•Cl) or a hydrogen chloride molecule (HCl) to yield significant fragment ions. The cleavage of the imidazole ring might proceed through the loss of hydrogen cyanide (HCN) or a nitrogen molecule (N₂). The stability of the phenyl cation (C₆H₅⁺) at m/z 77 is a common feature in the mass spectra of phenyl-containing compounds.

The table below outlines the predicted major fragments for this compound.

| Predicted Fragment Ion | m/z (for ³⁵Cl) | Possible Neutral Loss |

| [C₉H₇ClN₂]⁺˙ (Molecular Ion) | 178 | - |

| [C₉H₆ClN₂]⁺ | 177 | H• |

| [C₉H₇N₂]⁺ | 143 | •Cl |

| [C₈H₅N]⁺˙ | 115 | HCl, HCN |

| [C₆H₅]⁺ | 77 | C₃H₂ClN₂ |

This interactive table summarizes the predicted mass spectrometry data based on the compound's structure and known fragmentation behaviors of related molecules.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within this compound. The absorption of ultraviolet or visible light excites electrons from lower energy ground states to higher energy excited states. The chromophores present in the molecule—the phenyl group and the imidazole ring—are responsible for its UV absorption profile. nih.govacs.org

The conjugated system formed by the π-electrons of the phenyl ring and the imidazole ring is expected to give rise to intense π → π* transitions. These transitions typically occur in the UV region. Additionally, the nitrogen atoms in the imidazole ring possess non-bonding electrons (n-electrons), which can undergo n → π* transitions. These are generally weaker in intensity compared to π → π* transitions.

Although a specific experimental spectrum for this compound is not available, data from related structures can provide an estimate of its absorption characteristics. For instance, computational studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives predict strong absorptions between 249 nm and 281 nm. biointerfaceresearch.com Another complex imidazole derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, exhibits a sharp absorption peak at 255 nm in ethanol (B145695). researchgate.net Based on these comparisons, this compound is expected to show significant absorption in the 250-300 nm range.

The position and intensity of these absorption bands can be influenced by the solvent polarity. For π → π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift, while for n → π* transitions, a hypsochromic (blue) shift is typically observed.

The table below summarizes the expected electronic transitions for this compound.

| Type of Transition | Chromophore | Predicted λmax Range (nm) |

| π → π | Phenyl ring, Imidazole ring | 250 - 300 |

| n → π | Imidazole nitrogen atoms | > 300 |

This interactive table outlines the anticipated UV-Vis absorption data, derived from the analysis of its chromophoric systems and comparison with analogous compounds.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with high accuracy.

The initial step in most DFT studies involves geometry optimization, a process where the molecule's most stable three-dimensional arrangement (the structure with the lowest energy) is calculated. This provides precise information on bond lengths, bond angles, and dihedral angles.

For instance, studies on related imidazole (B134444) derivatives, such as 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole, have utilized DFT calculations to determine their optimized geometries. researchgate.net In one such study, the bond length for the C-Cl bond was calculated, providing fundamental data on the molecule's structural framework. researchgate.net Similarly, research on other complex imidazoles confirms that DFT methods, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p)), are standard for achieving reliable geometrical parameters. malayajournal.orgacadpubl.eu These optimized structures are crucial for all subsequent property calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. A smaller energy gap suggests higher reactivity and easier electronic transitions. malayajournal.org

In a theoretical study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO and LUMO energies were calculated to be -5.2822 eV and -1.2715 eV, respectively. malayajournal.orgacadpubl.eu This resulted in a HOMO-LUMO energy gap of 4.0106 eV, indicating good chemical stability. malayajournal.orgacadpubl.eu The analysis also revealed that the HOMO density was localized over the imidazole and phenyl rings, while the LUMO density was situated on the imidazole and chloro-substituted phenyl ring, highlighting the pathways for intramolecular charge transfer. malayajournal.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.2822 |

| ELUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

*Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.orgacadpubl.eu

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, rooted in conceptual DFT, include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard," implying high stability and low reactivity.

Electronegativity (χ) describes the power of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and understanding their interaction tendencies in chemical reactions. nih.gov

Non-linear optical (NLO) materials are of great interest for applications in modern optics and photonics. nih.gov DFT calculations are a valuable tool for predicting the NLO response of molecules, primarily through the calculation of properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

A high hyperpolarizability value (β) is indicative of a strong NLO response. Studies on various phenyl-imidazole derivatives have shown that they can be promising NLO materials. researchgate.netnih.govsemanticscholar.org For example, the NLO behavior of 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole was predicted to be greater than that of urea, a standard NLO reference material. researchgate.net Similarly, investigations into other imidazole derivatives have demonstrated that intramolecular charge transfer, often analyzed via FMOs, is a key factor contributing to high hyperpolarizability values. semanticscholar.orgresearchgate.net

| Compound | Dipole Moment (D) | Hyperpolarizability (βtot) (esu) |

|---|---|---|

| Methyl 1-(phenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate | 4.15 | Not specified |

| Methyl 1-((4-methylphenyl)sulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate | 7.49 | Not specified |

Data from a study on related benzimidazole (B57391) derivatives, illustrating the range of calculated values. nih.gov

Mulliken population analysis is a method to calculate the partial atomic charges on the individual atoms of a molecule. researchgate.netresearchgate.net This analysis helps in understanding the electrostatic potential and the distribution of electrons across the molecular structure. Information about atomic charges is vital for identifying electrophilic and nucleophilic sites, which are key to predicting reaction mechanisms.

Molecular Modeling and Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules, providing insights into conformational changes and stability under specific conditions (e.g., in a solvent or interacting with a biological target). tandfonline.com

For example, MD simulations have been employed to study the stability of complexes formed between imidazole derivatives and proteins. tandfonline.comresearchgate.net In a study on 2,4-dichloro-6-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol, an MD simulation was used to confirm the stability of the compound when docked with a COVID-19 protein. researchgate.net Similarly, MD simulations were used to investigate the binding behavior of novel 2-chloro-imidazole derivatives with proteins, revealing stable conformations and binding patterns. researchgate.net These simulations are crucial in fields like drug design to understand how a molecule might behave in a biological environment. ijsrset.com

Conformational Analysis and Stability

Conformational analysis of 2-Chloro-5-phenyl-1H-imidazole involves identifying the most stable three-dimensional arrangement of its atoms. This is crucial as the conformation of a molecule often dictates its biological activity. Computational methods such as Density Functional Theory (DFT) are employed to determine the optimized geometry and relative energies of different conformers. researchgate.nettandfonline.com

For phenyl-imidazole derivatives, a key conformational feature is the dihedral angle between the plane of the imidazole ring and the plane of the phenyl ring. In the closely related compound 2-phenyl-1H-imidazole, the imidazole and phenyl rings are found to be nearly co-planar, a conformation that maximizes π-system conjugation. nih.govresearchgate.net Studies on other substituted phenyl-imidazoles, such as 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole, also show that the individual rings are planar. researchgate.net For this compound, it is predicted that the lowest energy conformation would also feature a near co-planar arrangement of the two rings, although minor twisting may occur to alleviate steric hindrance.

The stability of the molecule can be further understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energies of these orbitals and the resulting HOMO-LUMO gap are indicators of the molecule's chemical reactivity and kinetic stability. A larger energy gap generally implies higher stability and lower reactivity. For similar chloroaryloxyalkyl imidazole derivatives, HOMO energy has been identified as a key descriptor in QSAR studies, indicating its role in molecular interactions and activity. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules of this compound are held together by a network of intermolecular forces. The most significant of these is hydrogen bonding. Due to the presence of the N-H group on the imidazole ring, which acts as a hydrogen bond donor, and the sp²-hybridized nitrogen atom, which acts as a hydrogen bond acceptor, strong N-H···N intermolecular hydrogen bonds are expected to be the primary interaction linking adjacent molecules into chains or more complex networks. nih.govresearchgate.net This type of interaction is a defining feature in the crystal structures of many imidazole derivatives.

C-H···π interactions: Where C-H bonds from the imidazole or phenyl rings interact with the π-electron system of an adjacent phenyl ring.

C-H···Cl interactions: The chlorine atom can act as a weak hydrogen bond acceptor, interacting with C-H groups of neighboring molecules. researchgate.net

π-π stacking: Interactions between the aromatic phenyl rings of adjacent molecules.

These combined interactions create a robust three-dimensional supramolecular architecture that defines the compound's solid-state properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive Models based on Molecular Descriptors

The development of a QSAR model begins with the calculation of molecular descriptors for a set of related molecules with known activities. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For imidazole derivatives, a wide range of descriptors have been used to build predictive models for various biological activities, including antibacterial, antifungal, and anticancer effects. nih.govchalcogen.ronih.gov

Common categories of descriptors include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and atomic charges. They are crucial for modeling interactions involving electrostatic forces. nih.govchalcogen.ro

Hydrophobic Descriptors: The most common is the logarithm of the octanol-water partition coefficient (logP), which measures the lipophilicity of the molecule. This is critical for predicting how a molecule will behave in biological systems. nih.govscispace.com

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molar refractivity (MR), molecular weight, and specific STERIMOL parameters that describe the dimensions of substituents. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

A mathematical model, typically using multiple linear regression (MLR) or partial least squares (PLS), is then generated to correlate a combination of these descriptors with the observed biological activity. scispace.com

Statistical Validation of QSAR Models (e.g., R², Q²cv)

A QSAR model is only useful if it is statistically robust and has predictive power. Therefore, rigorous validation is essential. jmchemsci.com This is done using several statistical metrics:

Coefficient of Determination (R²): This value indicates the "goodness of fit" of the model, representing the proportion of variance in the biological activity that is explained by the descriptors. A value closer to 1.0 indicates a better fit.

Cross-Validation Coefficient (Q² or Q²cv): This is a measure of the model's internal predictive ability. It is often calculated using the leave-one-out (LOO) method, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. A Q² value greater than 0.5 is generally considered indicative of a model with good predictive power. scispace.com

External Validation (Predicted R² or R²pred): The most stringent test involves using the model to predict the activity of an external set of compounds that were not used in the model's development. A high R²pred value (typically > 0.6) confirms the model's ability to generalize to new chemical entities. scispace.com

The table below shows typical statistical validation parameters for QSAR models developed for imidazole derivatives, demonstrating the robustness expected from such models.

| Model Parameter | Description | Typical Acceptable Value | Example Value (Imidazole Derivatives) nih.govjmchemsci.com |

| R² | Coefficient of Determination (Goodness of fit) | > 0.6 | 0.75 - 0.86 |

| Q²cv (LOO) | Cross-validated R² (Internal predictivity) | > 0.5 | ~ 0.74 |

| R²pred | Predicted R² for external set (External predictivity) | > 0.6 | ~ 0.67 |

Physicochemical Contributions to Molecular Activity (e.g., electronic, hydrophobic, steric parameters)

Once a validated QSAR model is established, it can provide valuable insights into the physicochemical properties that drive molecular activity. For phenyl-imidazole derivatives, studies have elucidated the importance of several key parameters:

Electronic Effects: The electronic nature of substituents on the phenyl ring can significantly influence activity. For instance, in a study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, the presence of electron-withdrawing groups at the para position of a phenyl ring was found to be unfavorable for cytotoxicity. nih.gov

Hydrophobic Effects: Lipophilicity, often quantified by SlogP or π values, is frequently a critical factor. Increased lipophilicity of substituents can enhance activity, potentially by improving the molecule's ability to cross cell membranes. nih.govscispace.com

Steric Effects: The size and shape of the molecule and its substituents are also vital. QSAR models have shown that parameters like molar refractivity (MR) and STERIMOL values, which describe the dimensions of substituents, can be directly correlated with biological activity, indicating that a specific size or shape is required for optimal interaction with a biological target. nih.gov

These insights allow medicinal chemists to rationally design new derivatives with potentially improved activity by modifying the molecule to optimize these key electronic, hydrophobic, and steric features.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. sapub.org This technique is instrumental in drug discovery for understanding potential mechanisms of action and predicting binding affinity.

The process involves placing the ligand into the binding site of a protein whose three-dimensional structure is known. A scoring function is then used to estimate the binding energy, with lower (more negative) scores indicating a more favorable interaction. Docking studies on various imidazole derivatives have been performed against a range of biological targets, including:

Fungal Cytochrome P450 14α-demethylase (CYP51): A key enzyme in fungal cell membrane synthesis, making it a common target for antifungal agents. sapub.orgresearchgate.net

Bacterial and Parasitic Enzymes: Targets such as Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) for antimalarial activity. researchgate.net

Viral Proteases: For example, the main protease (Mpro) of SARS-CoV-2. researchgate.net

Kinases and Other Human Enzymes: Targets relevant to cancer or inflammatory diseases.

The results of docking simulations provide information on the binding mode, including specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the active site of the protein. For example, docking studies often show the imidazole nitrogen atoms forming crucial hydrogen bonds with residues in the target's active site. researchgate.net This information is invaluable for explaining the structure-activity relationships observed in QSAR studies and for guiding the design of more potent and selective inhibitors.

The following table presents representative binding energy scores from docking studies of various imidazole derivatives against different protein targets, illustrating the typical affinities observed for this class of compounds.

| Imidazole Derivative Type | Protein Target | Target PDB ID | Binding/Scoring Metric | Reported Score (kcal/mol) |

| 2-Aryl-4,5-diphenyl-1H-imidazole | PfDHFR-TS | 1J3I | CDOCKER Energy | -47.48 |

| Chloro-dimethyl-phenyl-imidazole | Liver Alcohol Dehydrogenase | 1ADF | Binding Energy | -7.5 |

| 1,2,4,5-Tetrasubstituted Imidazole | Fungal CYP51 | 1E9X | Binding Energy | -8.5 |

| Dichloro-triphenyl-imidazole | SARS-CoV-2 Mpro | 6LU7 | Binding Affinity | -7.3 |

Identification of Potential Biochemical Targets (e.g., enzymes, receptors)

Currently, there are no published in silico screening or target prediction studies specifically identifying the potential biochemical targets for this compound. Computational methods such as reverse docking, pharmacophore modeling, and molecular similarity analyses have not been applied to this compound to predict its interactions with enzymes, receptors, or other biological macromolecules.

Ligand Binding Affinity and Interaction Modes with Macromolecules

In the absence of identified biochemical targets, there are no corresponding molecular docking or molecular dynamics simulation studies detailing the binding affinity and interaction modes of this compound. Consequently, data on its binding energy, inhibition constants (Ki), or specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, or pi-stacking with amino acid residues within a protein active site—are not available.

Future computational research would be necessary to first identify likely biological targets and subsequently to model the specific interactions and binding affinities of this compound with those targets. Such studies would provide valuable insights into its potential pharmacological profile.

Mechanistic and Biochemical Studies in Vitro Investigations

Modulation of Enzyme Activity by Imidazole (B134444) Derivatives

The imidazole scaffold is a key feature in many biologically active molecules due to its ability to interact with a range of enzymes and receptors. This interaction is facilitated by various binding modes, including hydrogen bonds, ion-dipole interactions, and π-stacking. Derivatives of 2-Chloro-5-phenyl-1H-imidazole have been investigated for their modulatory effects on several key enzymes, demonstrating both inhibitory and, in some contexts, activating mechanisms.

Sirtuins: Certain imidazole derivatives have been identified as inhibitors of sirtuins, a class of NAD+-dependent deacetylases involved in various cellular processes. For instance, the compound Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl] acetate (B1210297) has been shown to downregulate the gene and protein expression of SIRT6, indicating an inhibitory effect on this sirtuin. The inhibition of SIRT6 by this imidazole derivative has been linked to the disruption of Nrf2/Keap1 signaling, leading to oxidative stress and the induction of apoptosis. researchgate.net

Cyclooxygenase-2 (COX-2): Phenylimidazole derivatives are recognized as inhibitors of cyclooxygenase enzymes, which are key to the inflammatory response. Studies on 4-halogenated 5-aryl-1-(4-methylsulfonylphenyl)imidazoles have demonstrated potent inhibitory activity against PGE2 production. Specifically, compounds like 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole and 4-chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole have shown significant COX-2 inhibitory effects with IC50 values of 3.3 nM and 5.3 nM, respectively. researchgate.net The presence and position of the chloro and phenyl groups on the imidazole ring are crucial for this activity.

Cyclin-Dependent Kinase-8 (CDK8): While direct studies on this compound are limited, the broader class of imidazole derivatives has been explored as CDK inhibitors. For example, a complex of CDK8/CYCC with 8-{3-Chloro-5-[4-(1-methyl-1H-pyrazol-4-yl)-phenyl]-pyridin-4-yl}-2,8-diaza-spiro[4.5]decan-1-one has been structurally characterized, highlighting the potential for chloro-phenyl substituted moieties to bind to this kinase. guidetomalariapharmacology.org

Factor XIa: Phenylimidazole derivatives have emerged as potent and selective inhibitors of coagulation Factor XIa (FXIa), a key enzyme in the blood coagulation cascade. Optimization of a series of (S)-2-phenyl-1-(4-phenyl-1H-imidazol-2-yl)ethanamine core structures led to the identification of potent, reversible inhibitors. The addition of a chlorine atom to the imidazole core has been shown to significantly improve FXIa affinity. nih.gov For example, a derivative, trans-N-((S)-1-(4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl)-2-phenylethyl)-4-(aminomethyl)cyclohexanecarboxamide, was found to be a potent and reversible inhibitor of FXIa with a Ki of 0.3 nM. nih.gov

APO-liver alcohol dehydrogenase: Imidazole itself is known to interact with horse liver alcohol dehydrogenase. It promotes the inactivation of the enzyme through the alkylation of Cys-46. This occurs via the formation of a ternary enzyme-imidazole-haloacid complex. nih.gov Imidazole's ability to bind to the active-site metal and donate sigma-electrons increases the nucleophilicity of the cysteine sulfur, thereby promoting alkylation. nih.gov

The mode of enzyme inhibition by imidazole derivatives can vary. For sirtuin inhibitors like EX-527, the mechanism has been determined to be non-competitive with the substrate and uncompetitive with respect to NAD+. imedpub.com This indicates that the inhibitor does not bind to the same site as the substrate but rather to the enzyme-substrate complex.

In the context of COX-2, many non-steroidal anti-inflammatory drugs (NSAIDs) act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, arachidonic acid. acs.org It is plausible that phenylimidazole-based COX-2 inhibitors share this competitive binding mechanism.

For α-glucosidase, certain 2-phenyl-1H-benzo[d]imidazole derivatives have been identified as non-competitive inhibitors, binding to an allosteric site on the enzyme rather than the active site. nih.gov

Table 1: Inhibitory Activity of Selected Imidazole Derivatives on Various Enzymes

| Compound/Derivative Class | Target Enzyme | IC50 / Ki | Inhibition Mechanism |

|---|---|---|---|

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl] acetate | SIRT6 | Not specified | Downregulation of expression |

| 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole | COX-2 | 3.3 nM | Not specified |

| 4-chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole | COX-2 | 5.3 nM | Not specified |

| trans-N-((S)-1-(4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl)-2-phenylethyl)-4-(aminomethyl)cyclohexanecarboxamide | Factor XIa | 0.3 nM (Ki) | Reversible inhibition |

| 2-phenyl-1H-benzo[d]imidazole derivatives | α-glucosidase | 0.71 µM - 2.09 µM | Non-competitive |

Intervention in Cellular Pathways and Processes

Imidazole derivatives, including those with chloro and phenyl substitutions, can significantly impact fundamental cellular processes, notably cell proliferation and apoptosis.

Substituted imidazoles have demonstrated the ability to inhibit the proliferation of various cancer cell lines. This anti-proliferative effect is often linked to the induction of apoptosis, or programmed cell death. For instance, certain imidazole-2-thione derivatives have been shown to induce apoptosis in breast cancer cell lines (MCF-7). nih.gov The introduction of chloro substituents on the phenyl ring of imidazol-2-thione compounds has been associated with good antiproliferative activity. semanticscholar.org

The induction of apoptosis by imidazole derivatives can be mediated through various signaling pathways. Some studies suggest that these compounds can trigger the intrinsic apoptotic pathway, as evidenced by the activation of caspases. Imidazole itself has been shown to reduce cell viability in a dose- and time-dependent manner and to increase the levels of cleaved caspase-3 and caspase-9. mdpi.com Furthermore, the inhibition of SIRT6 by a chlorophenyl-imidazole derivative leads to oxidative stress, which is a known trigger for apoptosis. researchgate.net

The biological activity of some imidazole derivatives stems from their ability to interfere with the synthesis of essential macromolecules.

DNA Replication: While specific studies on this compound are not available, the anticancer medication mercaptopurine, which contains an imidazole moiety, functions by interfering with DNA synthesis. ijfmr.com Pyrrole-imidazole polyamides are a class of compounds that can bind to the minor groove of DNA in a sequence-specific manner, which can regulate gene expression and potentially interfere with DNA replication. nih.gov

Cell Wall Synthesis: In the context of antimicrobial activity, particularly against fungi, azole antifungals, which are imidazole derivatives, inhibit the enzyme lanosterol (B1674476) 14 α-demethylase. This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The disruption of ergosterol synthesis compromises the integrity and function of the cell wall, leading to the inhibition of fungal growth. pharmacyjournal.net

Interactions with Biological Macromolecules

The imidazole ring and its derivatives can directly interact with biological macromolecules, including nucleic acids and proteins, which is central to their mechanism of action.

DNA and RNA: Certain imidazole-containing compounds are designed to bind to specific DNA sequences. Pyrrole-imidazole polyamides, for example, can recognize and bind to predetermined sequences in the minor groove of double-stranded DNA without causing denaturation. nih.govnih.gov This binding can interfere with the interaction of transcription factors with DNA, thereby modulating gene expression. nih.gov Some metal complexes of imidazole derivatives have been shown to interact with DNA through coordinate binding to the DNA bases or through intercalation. nih.gov Furthermore, some nitroimidazole derivatives have been found to covalently bind to DNA following reductive activation. researchgate.net

Specific Proteins: The interaction of imidazole derivatives with proteins is fundamental to their enzyme-modulating activities. For example, 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine has been shown to be a mechanism-based inactivator of human cytochrome P450 2D6, forming a protein adduct. nih.gov Modeling studies have indicated that the phenyl group of this compound is positioned in close proximity to the heme iron in the enzyme's active site. nih.gov Another study investigating the interaction of a 2-phenyl-imidazole derivative with bovine serum albumin found that the compound could quench the intrinsic fluorescence of the protein, indicating the formation of a complex stabilized by electrostatic interactions. nih.gov

Table 2: Summary of Interactions with Biological Macromolecules

| Compound Class | Macromolecule | Type of Interaction | Consequence |

|---|---|---|---|

| Pyrrole-imidazole polyamides | DNA | Minor groove binding | Regulation of gene expression |

| Imidazole-terpyridine metal complexes | DNA | Coordinate binding/intercalation | DNA cleavage |

| Nitroimidazoles | DNA | Covalent binding | DNA damage |

| Phenylimidazole derivatives | Cytochrome P450 2D6 | Protein adduction | Enzyme inactivation |

| 2-phenyl-imidazole derivative | Bovine Serum Albumin | Complex formation (electrostatic) | Fluorescence quenching |

Structure-Activity Relationships and Molecular Basis of Biological Activity

The exploration of structure-activity relationships (SAR) for this compound and its analogs is crucial for understanding the molecular features that govern their biological effects and for guiding the design of more potent and selective compounds. Studies on related phenyl-imidazole scaffolds have provided valuable insights into how modifications of the chloro and phenyl substituents, as well as alterations to the imidazole core, impact their biological activity.

Influence of Phenyl Ring Substitution

The nature and position of substituents on the phenyl ring have been shown to be critical determinants of the biological activity of imidazole-based compounds. Research on a series of imidazol-2-thione derivatives linked to a benzotriazole (B28993) moiety has shed light on the role of halogen substituents on the phenyl ring in conferring antiproliferative activity.

In a study evaluating these compounds against various cancer cell lines (MCF-7, HL-60, and HCT-116), it was observed that the presence of an electron-withdrawing chloro group on the phenyl ring generally resulted in potent anticancer activity, with IC50 values in the low micromolar range. nih.gov The activity of these chloro-substituted analogs was found to be superior to that of their fluoro or bromo counterparts. nih.gov

Furthermore, the position of the chloro substituent on the phenyl ring influenced the antiproliferative efficacy. While there were some variations, compounds with chloro substituents at different positions generally maintained good activity against the tested cancer cell lines. nih.gov For instance, a derivative with a 2,4-dichloro substitution on the phenyl ring (Compound BI9 ) exhibited potent activity against MCF-7, HL-60, and HCT-116 cancer cell lines, while showing low toxicity against normal human umbilical vein endothelial cells (HUVEC). nih.gov

The following table summarizes the antiproliferative activity of selected benzotriazole-imidazol-2-thione derivatives, highlighting the effect of different halogen substitutions on the phenyl ring.

| Compound | Substituent (R) | MCF-7 IC₅₀ (µM) | HL-60 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HUVEC IC₅₀ (µM) |

| BI5 | 2-Cl | 1.51 | 3.12 | 2.15 | 17.3 |

| BI8 | 4-Cl | 11.2 | 1.63 | 15.5 | 112 |

| BI9 | 2,4-Cl₂ | 3.57 | 0.40 | 2.63 | 118 |

| BI10 | 4-F | 21.5 | 7.02 | 19.4 | 21.5 |

| BI11 | 4-Br | 38.2 | 11.5 | 28.6 | 135 |

| Data sourced from a study on benzotriazole analogues bearing substituted imidazol-2-thiones. nih.gov |

These findings suggest that the electronic properties conferred by the chloro-substituent are a key factor in the observed biological activity. This is consistent with other studies on different heterocyclic scaffolds. For example, in a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives, the presence of electron-donating groups, including a chloro group at the meta-position of the phenyl ring, was associated with increased anticancer activity against the MCF-7 cell line. mdpi.com Similarly, in a series of imidazole-coumarin conjugates developed as anti-hepatitis C virus agents, the presence of a chloro substituent on the coumarin (B35378) moiety was found to substantially increase potency and selectivity. mdpi.com

Collectively, these studies underscore the importance of the chloro-phenyl moiety for the biological activity of this class of compounds. The electron-withdrawing nature and the specific positioning of the chlorine atom on the phenyl ring appear to be key factors in modulating the interaction of these molecules with their biological targets, thereby influencing their therapeutic potential. Further detailed molecular modeling and quantitative structure-activity relationship (QSAR) studies would be beneficial to refine the understanding of these interactions at a molecular level.

Applications in Advanced Chemical and Materials Science

Role as Ligands in Catalysis

The imidazole (B134444) nucleus is a common and effective ligand in coordination chemistry and catalysis. rdd.edu.iq The presence of two nitrogen atoms—one pyrrole-type and one pyridine-type—allows for strong coordination with metal ions, forming stable and reactive complexes. rdd.edu.iqnih.gov This coordination capability is fundamental to the catalytic activity observed in many imidazole-containing compounds.

Imidazole derivatives are well-regarded for their ability to form stable complexes with a variety of transition metals, including Cobalt(II), Nickel(II), Copper(II), Zinc(II), and Palladium(II). rdd.edu.iq The pyridine-type nitrogen atom, with its available lone pair of electrons, typically acts as the primary coordination site, binding to the metal center. rdd.edu.iq The resulting complexes exhibit diverse geometries, such as tetrahedral and square planar, depending on the metal ion and other ligands present. nih.gov

For instance, studies on related azo-imidazole ligands have demonstrated the formation of chelate complexes with Ni(II), Cu(II), and Zn(II). researchgate.net These complexes are often colored, stable at room temperature, and soluble in organic solvents like DMF and DMSO. rdd.edu.iq The formation of these coordination compounds is a critical first step in developing new catalysts, as the metal center's reactivity can be finely tuned by the electronic properties of the imidazole ligand.

Table 1: Examples of Transition Metal Complexes with Related Imidazole-Based Ligands

| Metal Ion | Ligand Type | Proposed Geometry | Source |

|---|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II), Pd(II) | Aryl azo-4,5-diphenyl imidazole | Varies (e.g., Octahedral) | rdd.edu.iqrdd.edu.iq |

| Ni(II), Cu(II), Zn(II) | 2-[2-(5-chloro carboxy phenyl) azo]1-methyl imidazole | Varies | researchgate.net |

| Cu(II) | 2-substituted benzimidazole (B57391) | Square Planar |

This table is generated based on data for structurally related imidazole derivatives.

The metal complexes formed with imidazole-based ligands can serve as effective catalysts in various organic transformations. The imidazole scaffold can stabilize different oxidation states of the metal, which is crucial for catalytic cycles. rdd.edu.iq For example, the π-acidic nature of the azoimine group (─N═N─C═N─) in some arylazoimidazole ligands helps to stabilize low-valent metal redox states. rdd.edu.iq

While specific catalytic applications for 2-Chloro-5-phenyl-1H-imidazole are not extensively detailed, the broader class of imidazole derivatives is utilized in reactions such as oxidation and condensation. researchgate.net Copper(II) catalysts, for example, have been employed in the synthesis of complex imidazole derivatives via multicomponent reactions, highlighting the synergistic relationship between the metal and the heterocyclic scaffold. nih.gov The versatility of the imidazole ring allows it to be a part of enzymatic processes and a key component in the development of synthetic catalysts. researchgate.netnih.gov

Development of Functional Materials with Tunable Properties

The conjugated π-electron system of the phenyl-imidazole core is a key feature that allows for its incorporation into advanced functional materials. These materials often possess unique optical and electronic properties that can be tailored through chemical modification.

Organic molecules with conjugated π-electron systems are prime candidates for non-linear optical (NLO) applications, which are critical for technologies like optical computing and frequency mixing. researchgate.netsemanticscholar.org Imidazole derivatives have been a focus of NLO research due to their potential for large molecular hyperpolarizabilities, a key measure of NLO activity. researchgate.netjlu.edu.cn The NLO response in these molecules often arises from intramolecular charge transfer from an electron-donating group to an electron-accepting group through the π-conjugated bridge of the imidazole scaffold. malayajournal.org

Computational studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of various imidazole derivatives. researchgate.netmalayajournal.orgacs.org For example, a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole calculated its first-order hyperpolarizability (β₀) to be 7.00254x10⁻³⁰ esu, which is approximately eighteen times greater than that of urea, a standard NLO reference material. malayajournal.org This significant enhancement demonstrates that the imidazole framework is a promising building block for prospective NLO materials. malayajournal.org

Table 2: Calculated NLO Properties of an Analogous Imidazole Derivative

| Compound | Method | Calculated First Hyperpolarizability (β₀) | Comparison to Urea | Source |

|---|

This table presents data for a structurally related compound to illustrate the NLO potential of the imidazole scaffold.

The same electronic properties that make imidazoles suitable for NLO materials also allow for their use in dyes and polymers. When incorporated into an azo dye structure, the imidazole ring can be part of the chromophore responsible for the compound's color. jchemrev.comresearchgate.net Azo dyes containing heterocyclic components, including imidazoles, are significant in the textile, printing, and paper industries. chemrevlett.com These compounds can also form metal-azo dye complexes that have applications as antibacterial and anticancer agents. jchemrev.com

In polymer science, imidazole derivatives serve as precursors for functional polymers. openmedicinalchemistryjournal.com For example, vinyl-substituted imidazoles can be polymerized to create materials with specific functionalities, such as reversible oxygen-binding membranes when complexed with cobalt. openmedicinalchemistryjournal.com The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metals makes it a valuable component for designing self-assembling polymers with unique swelling and electroactive properties. openmedicinalchemistryjournal.com

Utilization as Advanced Synthetic Building Blocks for Complex Molecules

The imidazole ring is considered a "privileged structure" in medicinal and synthetic chemistry because it is a versatile and practical nucleus for constructing more complex molecules. nih.govnih.gov Its aromaticity and the presence of multiple reaction sites allow for functionalization to create a diverse range of derivatives. nih.gov

The synthesis of substituted imidazoles can be achieved through various methods, often involving multi-component reactions where an aldehyde, a 1,2-dicarbonyl compound, and an ammonia (B1221849) source are condensed. researchgate.net The this compound structure itself represents a valuable intermediate. The chlorine atom at the 2-position can be substituted via nucleophilic aromatic substitution, and the nitrogen atoms can be alkylated or acylated, providing pathways to a wide array of more elaborate molecules. Diaminomaleonitrile (DAMN) is another versatile building block used in the preparation of a large variety of nitrogen heterocycles, including highly substituted imidazoles. nih.gov The imidazole scaffold is a key component in many natural products, such as the amino acid histidine, and its synthetic versatility has made it a cornerstone in the development of new pharmaceuticals and materials. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-Chloro-5-phenyl-1H-imidazole?

The synthesis typically involves cyclocondensation or substitution reactions. For example:

- Cyclization : Reacting phenylglyoxal derivatives with ammonium acetate and substituted aldehydes in refluxing ethanol or DMF, catalyzed by p-toluenesulfonic acid (p-TSA) .

- Chlorination : Introducing chlorine via POCl₃ under controlled conditions (e.g., 120°C for 4–6 hours) to imidazole precursors .

- Optimization : Yields improve with inert atmospheres (N₂/Ar) and anhydrous solvents. Monitor reaction progress via TLC or HPLC .

Q. What spectroscopic methods confirm the structure of this compound?

- IR Spectroscopy : Identify N–H stretching (~3400 cm⁻¹) and C–Cl vibrations (650–750 cm⁻¹) .

- NMR : ¹H NMR shows aromatic protons (δ 7.2–8.1 ppm) and imidazole protons (δ 7.5–8.3 ppm). ¹³C NMR confirms chlorine substitution at C2 (δ ~140 ppm) .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values (e.g., ±0.3% deviation) .

Q. What safety precautions are recommended when handling this compound?

- Storage : Keep in a dry, cool environment (2–8°C) away from oxidizers. Use airtight containers to prevent hydrolysis .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR. Focus on binding affinity (ΔG) and hydrogen bonding patterns .

- ADMET Analysis : Predict pharmacokinetics (e.g., BBB permeability, CYP450 interactions) using SwissADME or ADMETLab2.0 .

- QSAR Studies : Correlate substituent effects (e.g., Cl position) with activity using ML models (Random Forest, SVM) .

Q. What crystallographic techniques determine the molecular structure of this compound?

- Single-Crystal X-ray Diffraction (SCXRD) : Refine structures using SHELXL (for small molecules) or PHENIX (for twinned data). Key metrics: R-factor < 5%, data-to-parameter ratio > 10 .

- Visualization : Generate ORTEP diagrams with ORTEP-3 to illustrate thermal ellipsoids and disorder modeling (e.g., split dithiolane rings) .

- Hydrogen Bonding : Analyze graph sets (e.g., R₂²(8) motifs) with Mercury software .

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol. Higher yields often occur in DMF due to improved solubility .

- Catalyst Loading : Test p-TSA concentrations (5–20 mol%). Excess catalyst may promote side reactions .

- Temperature Control : Optimize reflux duration (4–12 hours) via kinetic studies (GC-MS monitoring) .

Q. How do substituents affect the physicochemical properties of this compound?

- Electron-Withdrawing Groups (e.g., Cl) : Increase thermal stability (DSC/TGA) and redshift UV-Vis absorption (λmax ~280 nm → 310 nm) .

- Aryl Modifications : Substituents at C5 (e.g., fluorophenyl vs. thiophene) alter solubility (logP) and crystallinity (PXRD) .

- Steric Effects : Bulky groups (e.g., cyclohexyl) reduce reaction rates in SNAr mechanisms (kinetic studies via ¹H NMR) .

Q. How to resolve contradictions in spectral data during characterization?

- Multi-Technique Validation : Cross-validate NMR with HSQC/HMBC for ambiguous peaks. Use HRMS for exact mass confirmation .

- X-ray Crystallography : Resolve tautomerism or positional isomerism via SCXRD (e.g., distinguishing N1 vs. N3 substitution) .

- Dynamic NMR : Study conformational exchange (e.g., ring puckering) at variable temperatures (VT-NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.